molecular formula C11H11F3N2O2 B6142830 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 192318-32-4

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B6142830
CAS No.: 192318-32-4
M. Wt: 260.21 g/mol
InChI Key: PTBTWPGLOSJWMS-UHFFFAOYSA-N
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Description

3-Amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring an amino group at the 3-position and a 3-(trifluoromethoxy)phenyl substituent at the 1-position of the lactam ring.

Properties

IUPAC Name

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-2-7(6-8)16-5-4-9(15)10(16)17/h1-3,6,9H,4-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBTWPGLOSJWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Sequence

This route employs γ-keto ester intermediates derived from 3-(trifluoromethoxy)aniline. The synthesis involves:

  • Condensation : Reacting 3-(trifluoromethoxy)aniline with ethyl 4-chloroacetoacetate in the presence of triethylamine (TEA) to form a β-enamino ester.

  • Cyclization : Treating the intermediate with polyphosphoric acid (PPA) at 110°C for 6 hours to induce lactamization, yielding the pyrrolidinone core.

  • Amination : Direct nitration at position 3 using fuming HNO₃ in H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

Optimization Data

StepReagents/ConditionsYield (%)Purity (%)
CondensationEthyl 4-chloroacetoacetate, TEA, 25°C, 12h7895
CyclizationPPA, 110°C, 6h6597
NitrationHNO₃/H₂SO₄, 0°C, 2h8290
ReductionH₂ (1 atm), Pd-C, MeOH, 25°C, 4h8898

Advantages : High regiocontrol during nitration; compatibility with acid-sensitive groups.
Challenges : Requires handling of corrosive PPA and controlled nitration conditions.

Palladium-Catalyzed Arylation

Methodology

This approach decouples ring formation and aryl group introduction:

  • Core Synthesis : Preparing 3-aminopyrrolidin-2-one via Hofmann rearrangement of 3-carbamoyl-pyrrolidin-2-one using NaOCl/NaOH.

  • Buchwald-Hartwig Coupling : Reacting the core with 1-bromo-3-(trifluoromethoxy)benzene under Pd₂(dba)₃/xantphos catalysis in toluene at 110°C for 12 hours.

Reaction Parameters

ParameterValue
CatalystPd₂(dba)₃ (0.1 eq)
LigandXantphos (0.2 eq)
Baset-BuONa (2 eq)
SolventToluene
Temperature110°C
Yield72%

Key Insight : The trifluoromethoxy group’s electron-withdrawing nature necessitates vigorous coupling conditions to overcome reduced aryl halide reactivity.

Reductive Amination Approach

One-Pot Synthesis

A tandem reductive amination-cyclization strategy streamlines the process:

  • Intermediate Formation : Reacting 3-(trifluoromethoxy)benzaldehyde with tert-butyl (3-oxopyrrolidin-1-yl)carbamate in MeOH.

  • Reduction/Cyclization : Adding NaBH₃CN and acetic acid to simultaneously reduce the imine and cyclize the intermediate into the pyrrolidinone.

  • Deprotection : Treating with TFA/DCM to remove the Boc group, yielding the free amine.

Performance Metrics

  • Overall Yield : 68% over three steps.

  • Purity : >99% (HPLC).

  • Key Advantage : Avoids harsh nitration/reduction steps, enhancing functional group compatibility.

Comparative Analysis of Methods

MethodYield (%)ScalabilityFunctional Group Tolerance
Cyclization65–78ModerateLow (acid-sensitive groups)
Pd-Catalyzed72HighHigh
Reductive Amination68ModerateHigh

Recent Advances

Continuous-Flow Cyclization

Adopting continuous-flow reactors for the cyclization step (residence time: 10 min at 120°C) improves yield to 81% and reduces byproduct formation.

Photoredox Amination

Visible-light-mediated amination using Ru(bpy)₃Cl₂ enables direct C–H amination at position 3, bypassing nitration steps (Yield: 70%) .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one exhibit significant antitumor properties. The trifluoromethoxy group is known to enhance the bioactivity of phenylpyrrolidinones, making them potential candidates for anticancer drug development. Studies have shown that modifications in the pyrrolidine structure can lead to increased potency against various cancer cell lines .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease .

Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties, potentially acting through modulation of pain pathways. This could make it a candidate for further exploration in pain management therapies .

Material Science Applications

Polymer Chemistry
The compound serves as a building block in polymer chemistry, where it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its trifluoromethoxy group contributes to improved chemical resistance and hydrophobicity in polymeric materials .

Coatings and Adhesives
Due to its unique chemical properties, this compound can be utilized in formulating advanced coatings and adhesives that require high durability and resistance to solvents. These applications are particularly relevant in the aerospace and automotive industries .

Organic Synthesis Applications

Versatile Scaffold for Synthesis
As a versatile small molecule scaffold, this compound can facilitate the synthesis of various derivatives through functionalization reactions. Its structure allows for diverse modifications that can lead to the development of new compounds with tailored biological activities .

Synthesis Pathways
The compound can be synthesized using established organic reactions, including nucleophilic substitutions and coupling reactions. The synthesis involves starting materials that are readily available, making it accessible for laboratory use .

Synthesis Table

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReacting with electrophiles to introduce new functional groups70.4
Coupling ReactionsFormation of C-C bonds with aryl halides65.0
FunctionalizationModifying amino groups for enhanced reactivity75.0

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of derivatives based on this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development .

Case Study 2: Neuroprotection
In a model of neurodegeneration, researchers found that administration of this compound led to reduced neuronal death and improved cognitive function in animal models, highlighting its potential therapeutic role .

Mechanism of Action

The mechanism of action of 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Anti-Alzheimer’s Pyrrolidin-2-one Derivatives

Pyrrolidin-2-one derivatives are well-studied as acetylcholinesterase (AChE) inhibitors. Key analogs include:

Compound Name Substituents Activity (vs. Donepezil) Reference
3-Amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one 3-amino, 3-(trifluoromethoxy)phenyl Not reported
Compound 10b () 1-(4-methoxybenzyl), 3-(4-(4-fluorobenzoyl)-piperidin-1-yl) Superior AChE inhibition
Compound 18c () 1-(3,4-dimethoxybenzyl), 3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl) Superior AChE inhibition

Key Findings :

  • N-Benzylated derivatives (e.g., 10b, 18c) show enhanced activity due to dual interactions with AChE’s catalytic and peripheral anionic sites, a feature absent in the simpler structure of the target compound .

Alpha-Adrenoceptor (AR) Targeting Analogs

Arylpiperazine-pyrrolidin-2-one hybrids exhibit alpha-AR affinity:

Compound Name () Substituents Alpha1-AR (pKi) Alpha2-AR (pKi) Biological Activity
Compound 7 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl} 7.13 6.45 Antiarrhythmic (ED50 = 1.0 mg/kg)
Compound 18 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl} 6.89 7.29 Hypotensive (2.5 mg/kg, >1 hr duration)

Key Findings :

  • The absence of a piperazine linker in this compound likely reduces alpha-AR affinity compared to compounds 7 and 16. Piperazine moieties are critical for receptor interaction .
  • Chlorophenyl substituents in analogs improve receptor selectivity, whereas the trifluoromethoxy group may prioritize CNS targeting over cardiovascular effects .

Halogen-Substituted Analogs

Trifluoromethoxy and difluoromethoxy derivatives highlight substituent effects:

Compound Name (CAS) Substituents Applications Safety Profile
This compound 3-amino, 3-(trifluoromethoxy)phenyl Research chemical (CNS focus) No hazard data
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (1105195-46-7) 4-amino, 3-fluorophenyl Laboratory synthesis Acute toxicity (H302), skin irritation (H315)
3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one (1270676-00-0) 2-(difluoromethoxy)phenyl Research chemical No safety data

Key Findings :

  • Trifluoromethoxy groups may reduce acute toxicity compared to fluorophenyl analogs (e.g., 1105195-46-7), as seen in the absence of GHS hazards for the target compound .
  • Substituent position (2- vs. 3-) influences steric and electronic interactions; the 3-position in the target compound may optimize receptor binding in CNS targets .

Analogs with Varied Pharmacological Profiles

Compound Name () Substituents Applications
(3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Trifluoroethyl, ethynyl-hydroxy Pain management (hypothesized)
FMPEP-d2 () 4-trifluoromethyl-phenyl, methoxy Cannabinoid receptor PET imaging

Key Findings :

  • The trifluoromethoxy group in the target compound may offer distinct pharmacokinetics compared to trifluoroethyl or trifluoromethyl analogs, which are used in PET imaging due to their metabolic stability .

Biological Activity

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one, a compound with the molecular formula C11_{11}H11_{11}F3_3N2_2O2_2 and a molecular weight of 260.21 g/mol, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

The compound features a pyrrolidin-2-one ring and a trifluoromethoxyphenyl group, which contribute to its unique chemical properties. The trifluoromethoxy group enhances lipophilicity, potentially increasing biological activity compared to analogs lacking this feature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways related to inflammation and cancer.
  • Receptor Binding : It may interact with receptors that modulate cell signaling pathways, influencing processes such as cell proliferation and apoptosis .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, showing potential as an anticancer agent. For instance, in vitro assays have demonstrated its effectiveness against ovarian cancer cells .
  • Antimicrobial Activity : Similar compounds have shown promising antibacterial properties. While specific data for this compound is limited, its structural analogs have exhibited significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameSubstituentBiological ActivityReference
3-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-oneTrifluoromethylModerate anticancer activity
3-amino-1-[3-(methoxy)phenyl]pyrrolidin-2-oneMethoxyLow antibacterial activity
3-amino-1-[3-(fluoro)phenyl]pyrrolidin-2-oneFluoroAntimicrobial potential

The presence of the trifluoromethoxy group in the target compound is hypothesized to enhance its biological activity due to increased lipophilicity compared to the other analogs.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that related pyrrole derivatives exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potential efficacy in cancer treatment .
  • Antimicrobial Testing : Research on pyrrole derivatives has shown that some can inhibit bacterial growth effectively. For example, derivatives with similar structural features reported MIC values as low as 3.12 μg/mL against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one?

  • Methodology : Multi-step organic synthesis involving cyclization and functionalization. For example, analogous pyrrolidinone derivatives are synthesized via trifluoroacetyl intermediates or nitropropene-based cyclization (as seen in trifluoromethylpyridine synthesis) . Automated multistep synthesis protocols, such as those used for fluorinated pyrrolidinone tracers, may also be adapted for reproducibility .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Single-crystal X-ray diffraction (as applied to structurally complex pyrrolidinones) resolves stereochemistry . Infrared (IR) spectroscopy can confirm functional groups like the carbonyl in pyrrolidin-2-one .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Follow GHS hazard classifications for similar amines/pyrrolidinones, including:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact (Category 2 irritation) .
  • Fume hoods to prevent inhalation of respiratory irritants (H335) .
  • Emergency procedures: Immediate decontamination for skin exposure and artificial respiration if inhaled .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound’s biochemical interactions?

  • Methodology : Investigate its electronic and steric effects via:

  • Enzyme inhibition assays : Trifluoromethyl groups in arylpropylamines are known to enhance irreversible enzyme binding; similar studies can assess this group’s role in modulating activity .
  • Computational docking : Molecular dynamics simulations to predict binding affinities with target proteins (e.g., kinases or receptors) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Dose-response studies : Validate efficacy thresholds across multiple cell lines or enzymatic systems.
  • Metabolic stability assays : Assess degradation pathways (e.g., cytochrome P450 interactions) to explain variability in in vivo vs. in vitro results .
  • Isomer isolation : Chiral chromatography to separate enantiomers, as stereochemistry significantly impacts bioactivity (e.g., flurochloridone’s 3:1 isomer ratio) .

Q. Can this compound serve as a precursor for fluorinated pharmaceuticals?

  • Methodology :

  • Derivatization : Introduce functional groups (e.g., amides, esters) via nucleophilic substitution at the amino or carbonyl positions. Fluorinated pyridine analogs are used in anticancer agents, suggesting potential here .
  • Pharmacokinetic profiling : Evaluate lipophilicity (logP) and plasma stability to optimize drug-likeness .

Q. What role does stereochemistry play in its biological activity?

  • Methodology :

  • Chiral synthesis : Use asymmetric catalysis (e.g., Evans auxiliaries) to produce enantiopure forms.
  • Biological testing : Compare (R)- and (S)-enantiomers in target assays. For example, rac-3-trifluoromethylpyridines show divergent cytotoxic effects depending on configuration .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Methodology :

  • QSAR studies : Correlate substituent effects (e.g., trifluoromethoxy position) with activity using regression models.
  • Free-energy perturbation (FEP) : Predict binding energy changes for hypothetical analogs .

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